molecular formula C26H24N6O B10933063 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933063
M. Wt: 436.5 g/mol
InChI Key: FZBYZZFUDVTPTI-UHFFFAOYSA-N
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Description

N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with benzyl bromide to form the benzylated pyrazole intermediate. This intermediate is then reacted with 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in research .

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.5 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H24N6O/c1-17-24(18(2)32(30-17)16-19-10-6-4-7-11-19)29-26(33)21-14-23(20-12-8-5-9-13-20)28-25-22(21)15-27-31(25)3/h4-15H,16H2,1-3H3,(H,29,33)

InChI Key

FZBYZZFUDVTPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=CC=C5

Origin of Product

United States

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